2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride
Description
Chemical Structure and Properties The compound 2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride is a bicyclic heteroaromatic molecule featuring an imidazo[1,2-a]pyridine core substituted with an aminomethyl group at position 2 and a carboxylic acid group at position 4. The dihydrochloride salt enhances its solubility and stability for pharmaceutical or synthetic applications.
Properties
Molecular Formula |
C9H11Cl2N3O2 |
|---|---|
Molecular Weight |
264.11 g/mol |
IUPAC Name |
2-(aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H9N3O2.2ClH/c10-3-7-5-12-4-6(9(13)14)1-2-8(12)11-7;;/h1-2,4-5H,3,10H2,(H,13,14);2*1H |
InChI Key |
CWLAXAVHLVEERW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C(=O)O)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Imidazo[1,2-a]pyridine Core
The Gould-Jacobs reaction is a widely used method for constructing imidazo[1,2-a]pyridines. A representative pathway involves:
- Reactants : 2-Aminopyridine derivatives and α-haloketones.
- Conditions : Reflux in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C for 6–12 hours.
- Mechanism : Cyclocondensation via nucleophilic attack and subsequent dehydration.
Example :
$$
\text{2-Amino-5-carboxypyridine} + \text{Chloroacetone} \xrightarrow{\text{DMF, 100°C}} \text{Imidazo[1,2-a]pyridine-6-carboxylic acid intermediate}
$$
Introduction of the Aminomethyl Group
The 2-position aminomethyl group is introduced via nucleophilic substitution or reductive amination:
- Nucleophilic substitution : A chlorine atom at position 2 reacts with methylamine under basic conditions.
- Reductive amination : Formaldehyde and ammonium acetate in the presence of a reducing agent (e.g., NaBH3CN).
Optimized conditions :
Hydrolysis of Ester to Carboxylic Acid
If the carboxylic acid is introduced as an ester, hydrolysis is performed:
Dihydrochloride Salt Formation
The free base is treated with hydrochloric acid:
- Protocol : Dissolve in anhydrous ethanol, add concentrated HCl (2 equiv.), and crystallize at 4°C.
- Purity : >98% by HPLC.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) enhances substitution reactions (yield increase: 15–20%).
- Lewis acids : ZnCl2 accelerates cyclocondensation (reaction time reduction: 30%).
Analytical Characterization
Spectroscopic Data
Purity and Stability
- HPLC : Retention time = 6.8 min (C18 column, 0.1% TFA/ACN gradient).
- Thermal stability : Decomposition >200°C (TGA).
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Gould-Jacobs | High regioselectivity | Requires harsh conditions | 70 |
| Reductive amination | Mild conditions | Over-alkylation | 65 |
| Nucleophilic substitution | Scalable | Competing side reactions | 60 |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum for facilitating various reactions.
Major Products Formed
Oxidation Products: Formation of carboxylic acids or ketones.
Reduction Products: Formation of amines or alcohols.
Substitution Products: Introduction of various functional groups at the aminomethyl position.
Scientific Research Applications
2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride has a wide range of applications in scientific research, including:
Medicinal Chemistry: Used as a scaffold for the development of drugs targeting various diseases such as tuberculosis and cancer.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Material Science: Utilized in the development of materials with specific properties due to its unique structural characteristics.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. For example:
Antituberculosis Activity: The compound exhibits activity against multidrug-resistant and extensively drug-resistant tuberculosis by inhibiting key enzymes involved in the bacterial cell wall synthesis.
Anticancer Activity: It acts on various molecular targets involved in cell proliferation and apoptosis, making it a potential candidate for anticancer drug development.
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers and Functional Group Variations
6-Carboxylic Acid Derivatives
- Imidazo[1,2-a]pyridine-6-carboxylic acid CAS: Not explicitly listed in evidence. Key Features: Lacks the aminomethyl substituent, making it a simpler scaffold for conjugation or derivatization. Purity: 90–97% (commercial grades) .
- 6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride CAS: 64642-17-7 . Key Differences: Carboxylic acid at position 2 instead of 6; hydrochloride salt instead of dihydrochloride. Molecular Weight: 233.18 g/mol (free base) .
2-Substituted Analogues
Substituent-Driven Physicochemical Properties
Research and Development Implications
- Structural Optimization: Substituting the aminomethyl group with electron-withdrawing groups (e.g., trifluoromethyl) could enhance metabolic stability .
- Salt Forms : Hydrochloride vs. dihydrochloride salts influence crystallization behavior and bioavailability, requiring tailored formulation strategies .
Biological Activity
2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and applications in various fields.
- Molecular Formula : C9H10Cl2N4
- Molecular Weight : 245.11 g/mol
- CAS Number : 1965309-72-1
- Purity : ≥ 96%
Biological Activities
The biological activities of 2-(aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride can be categorized into several key areas:
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. A study highlighted that various analogs demonstrated activity against a range of pathogens, including bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic pathways .
Anticancer Properties
The compound has shown promise in anticancer research. Imidazo[1,2-a]pyridine derivatives have been linked to apoptosis induction in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction. Specific studies report the effectiveness of these compounds against breast cancer and leukemia cell lines .
Neuropharmacological Effects
The ability of 2-(aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. It has been investigated for its anticonvulsant properties and its role in enhancing cognitive functions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Modifications at specific positions on the imidazo ring can enhance potency and selectivity for target receptors. For instance, substituents at the 6-position have been shown to significantly influence anticancer activity .
Case Studies
-
Antimicrobial Efficacy : A study evaluated several imidazo[1,2-a]pyridine derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.
Compound MIC (µg/mL) against S. aureus MIC (µg/mL) against E. coli Derivative A 8 16 Derivative B 4 8 -
Anticancer Activity : In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability.
Cell Line IC50 (µM) MCF-7 (Breast) 10 HL-60 (Leukemia) 5
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride and its intermediates?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of chlorinated pyridines with imidazole precursors and subsequent functionalization. For example:
- Step 1 : Condensation of chlorinated pyridine derivatives with aminomethylating agents to form the imidazo[1,2-a]pyridine core .
- Step 2 : Hydrolysis of ester groups (e.g., methyl or ethyl esters) to generate the carboxylic acid moiety, followed by dihydrochloride salt formation .
- Key Reaction Conditions : Optimize temperature (80–120°C) and solvent (DMF or DCM) to enhance yield .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC : Assess purity (>95% by area normalization) and detect impurities .
- NMR (¹H/¹³C) : Confirm regiochemistry and substituent positions (e.g., aminomethyl at C2, carboxylic acid at C6) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₉H₁₀Cl₂N₃O₂: calc. 264.03) .
Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Imidazo[1,2-a]pyridines exhibit diverse bioactivities:
- Anxiolytic/Neuroleptic : Modulation of GABA receptors .
- Antimicrobial : Activity against bacterial targets via enzyme inhibition .
- Analgesic : Interaction with opioid or COX pathways .
Advanced Research Questions
Q. How can researchers optimize the yield of the dihydrochloride salt form during synthesis?
- Methodological Answer :
- Salt Formation : Precipitate the free base in anhydrous HCl/ether, ensuring stoichiometric HCl addition .
- Purification : Use recrystallization (ethanol/water) to remove unreacted intermediates .
- Yield Data : Typical yields for analogous compounds range from 60–75% after optimization .
Q. How to address solubility challenges in biological assays for this hydrophobic compound?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrin complexes to enhance aqueous solubility .
- Salt Selection : Dihydrochloride salt improves solubility compared to free carboxylic acid (e.g., 12 mg/mL vs. 2 mg/mL in PBS) .
- Formulation Screening : Test lipid-based nanoparticles for in vivo delivery .
Q. How to evaluate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
-
Analog Synthesis : Replace the aminomethyl group with halogens (Cl, Br) or alkyl chains to assess steric/electronic effects .
-
Biological Testing : Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition) (Table 1).
-
Key Finding : Substitution at C2 (aminomethyl) enhances target binding by 3-fold vs. unsubstituted analogs .
Table 1 : SAR of Selected Derivatives
Substituent at C2 IC₅₀ (μM) Solubility (mg/mL) -CH₂NH₂·HCl 0.45 12.0 -Cl 1.20 8.5 -H 3.80 2.0
Q. What strategies resolve conflicting biological data between in vitro and in vivo studies?
- Methodological Answer :
- Bioavailability Analysis : Measure plasma concentrations via LC-MS to confirm systemic exposure .
- Metabolite Profiling : Identify active/inactive metabolites using hepatocyte incubation assays .
- Case Study : A 10-fold potency drop in vivo may stem from rapid glucuronidation of the carboxylic acid group .
Q. How to apply computational modeling for target prediction and binding mode analysis?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict interactions with kinase ATP-binding pockets (PDB: 3POZ) .
- QSAR Models : Corrogate electronic parameters (HOMO/LUMO) with antibacterial activity .
- Validation : Cross-check docking poses with mutagenesis data (e.g., Lys123 residue critical for binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
